molecular formula C19H39NO2 B1430204 4-Octadecene-1,3-diol, 2-(methylamino)-, (2S,3R,4E)- CAS No. 2700-62-1

4-Octadecene-1,3-diol, 2-(methylamino)-, (2S,3R,4E)-

Cat. No.: B1430204
CAS No.: 2700-62-1
M. Wt: 313.5 g/mol
InChI Key: LUMQNHNDMLZNDJ-RBUKOAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Octadecene-1,3-diol, 2-(methylamino)-, (2S,3R,4E)- is a chemical compound with the molecular formula C19H39NO2. It belongs to the class of diols and is known for its unique stereochemistry and functional groups. This compound is also referred to as 2-methylamino-1,3-octadecanediol and is used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Octadecene-1,3-diol, 2-(methylamino)-, (2S,3R,4E)- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include long-chain alkenes and amino alcohols.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product. Commonly used catalysts include transition metal complexes, while solvents such as ethanol or methanol are employed to dissolve the reactants.

    Purification: After the reaction is complete, the product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 4-Octadecene-1,3-diol, 2-(methylamino)-, (2S,3R,4E)- is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production also involves rigorous quality control measures to ensure consistency and safety of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Octadecene-1,3-diol, 2-(methylamino)-, (2S,3R,4E)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into saturated alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group in the compound can undergo substitution reactions with halides or other electrophiles to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Saturated alcohols

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

4-Octadecene-1,3-diol, 2-(methylamino)-, (2S,3R,4E)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: It is used in the formulation of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of 4-Octadecene-1,3-diol,

Properties

IUPAC Name

(2S,3R)-2-(methylamino)octadec-4-ene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)18(17-21)20-2/h15-16,18-22H,3-14,17H2,1-2H3/t18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMQNHNDMLZNDJ-RBUKOAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC=C[C@H]([C@H](CO)NC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Octadecene-1,3-diol, 2-(methylamino)-, (2S,3R,4E)-
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4-Octadecene-1,3-diol, 2-(methylamino)-, (2S,3R,4E)-
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4-Octadecene-1,3-diol, 2-(methylamino)-, (2S,3R,4E)-
Reactant of Route 5
4-Octadecene-1,3-diol, 2-(methylamino)-, (2S,3R,4E)-
Reactant of Route 6
4-Octadecene-1,3-diol, 2-(methylamino)-, (2S,3R,4E)-

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